molecular formula C15H12N2O4S B2644124 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866051-23-2

2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2644124
CAS No.: 866051-23-2
M. Wt: 316.33
InChI Key: FYMLPOXBAZJDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 866051-23-2) is a high-value chemical intermediate with significant potential in medicinal chemistry and oncology research, particularly in the development of novel therapies for Acute Myeloid Leukemia (AML). Its core structure is based on the imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with diverse biological targets . This compound serves as a direct precursor to advanced inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a critical receptor mutated in approximately 30% of AML cases . Research indicates that derivatives of this compound are potent inhibitors of FLT3 internal tandem duplication (ITD) mutations and the challenging drug-resistant secondary mutants, including FLT3-ITD/D835Y and FLT3-ITD/F691L . The F691L 'gatekeeper' mutation is especially significant as it confers resistance to approved drugs like gilteritinib; thus, new compounds capable of overcoming this resistance are urgently needed . The molecule's carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to conjugate various pharmacophores and optimize drug-like properties . Beyond oncology, the imidazo[1,2-a]pyridine core is extensively investigated for antimicrobial applications, showing promising activity against pathogens like Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-22(20,21)12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMLPOXBAZJDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds demonstrated effective inhibition against Mycobacterium species .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. It targets specific signaling pathways involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies have indicated that modifications to the methylsulfonyl group can enhance its efficacy against cancer cell lines .

Anti-inflammatory Effects

Recent findings suggest that imidazo[1,2-a]pyridine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The inhibition profile shows promise for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Effects

There is emerging evidence that compounds similar to 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases . Their ability to penetrate the blood-brain barrier enhances their therapeutic potential.

Case Studies

Several case studies illustrate the application of this compound in research:

StudyFocusFindings
Antimicrobial Study Evaluation of antibacterial activityShowed significant activity against various bacterial strains with MIC values comparable to standard antibiotics .
Anticancer Research Screening for anticancer activityIdentified selective inhibitors of cancer cell proliferation with promising cytotoxicity profiles .
Neuropharmacology Investigation of neuroprotective propertiesDemonstrated potential in protecting neuronal cells from oxidative stress-induced damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid C₁₅H₁₂N₂O₄S 332.34 -COOH at C6; -SO₂CH₃ at C2 phenyl
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate (ester precursor) C₁₆H₁₄N₂O₄S 330.36 Methyl ester (-COOCH₃) instead of -COOH; higher lipophilicity
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid C₁₈H₁₆FN₃O₂ 325.34 -CH₂COOH at C3; fluorine and methyl on phenyl ring
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid C₁₄H₉N₃O₄ 283.24 -NO₂ at meta position of phenyl; lower molecular weight
2-(2-Chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester C₁₄H₁₀ClN₃O₂ 295.70 Chlorine at pyridine ring; ester group
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine C₁₄H₁₁FN₂ 226.25 No carboxylic acid; fluorine and methyl substituents
Key Observations:
  • Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) enhance electrophilicity and may improve binding to targets like COX-2 ().
  • Carboxylic acid vs. ester : The free acid improves solubility in polar solvents but reduces membrane permeability compared to its ester.
  • Chlorine substituents (e.g., in ) increase molecular weight and may influence metabolic stability.
COX-2 Inhibition
  • Target compound derivatives: The morpholinomethyl-substituted analog (2-(4-methylsulfonylphenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine) exhibits IC₅₀ = 0.07 µM and selectivity index (SI) = 217.1 for COX-2, making it one of the most potent in its class ().
  • Comparison with thiazole analogs : Replacement of the pyridine ring with thiazole (e.g., 6-(4-methylsulfonylphenyl)imidazo[2,1-b]thiazole) reduces potency due to altered electronic properties ().
Amyloid Imaging
  • Iodinated analogs (e.g., [¹²³I]-6-iodo-2-[4-(1H-triazol-1-yl)phenyl]imidazo[1,2-a]pyridine) are used in Alzheimer’s disease diagnostics, highlighting the scaffold’s versatility ().

Biological Activity

2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory effects, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 1222-57-7

1. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

Inhibition Studies
Recent studies have reported that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of COX-1 and COX-2 inhibition. For instance, compounds structurally related to 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine showed IC50 values against COX-2 ranging from 23.8 μM to 42.1 μM, indicating moderate inhibitory activity compared to standard drugs like celecoxib (IC50 = 0.04 μM) .

Table 1: Inhibition Potency of Related Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

2. Enzyme Inhibition

The compound also demonstrates potential as an inhibitor of other enzymes involved in inflammatory pathways.

Nitric Oxide Synthase Inhibition
Studies have indicated that imidazo[1,2-a]pyridine derivatives can significantly reduce the expression of inducible nitric oxide synthase (iNOS), which is often upregulated during inflammatory responses . This suggests that the compound may help mitigate inflammation through multiple pathways.

3. Anticancer Activity

Emerging research indicates that similar compounds within the imidazo[1,2-a]pyridine class exhibit anticancer properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival . The structural modifications in these compounds can enhance their potency against various cancer cell lines.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Inflammatory Models : A study using carrageenan-induced paw edema in rats demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating effective doses lower than traditional therapies .
  • Cancer Cell Line Studies : In vitro studies on different cancer cell lines revealed that imidazo[1,2-a]pyridine derivatives could induce apoptosis and inhibit cell proliferation effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups like methylsulfonyl enhances COX inhibition and overall anti-inflammatory efficacy .

Table 2: Summary of SAR Findings

Structural FeatureEffect on Activity
Methylsulfonyl GroupIncreased COX inhibition
Electron-donating SubstituentsEnhanced anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Bromination : Initial bromination of precursor molecules (e.g., acetylfuran derivatives) using agents like N-bromosuccinimide or bromine .
  • Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds .
  • Functionalization : Introduction of the methylsulfonyl group via sulfonation and oxidation, followed by carboxylation at the 6-position using methods like palladium-catalyzed carbonylation . Key intermediates include halogenated precursors (e.g., brominated phenyl derivatives) and bis-O-acetoxyamidoxime intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., methylsulfonyl and carboxylic acid groups). Mass spectrometry (HRMS) confirms molecular weight .
  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity (>95%) and identifies impurities .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for chiral intermediates .

Q. What are the recommended handling and storage protocols for this compound?

  • Safety Precautions : Use PPE (gloves, goggles) due to potential irritancy (H315, H319). Avoid inhalation (P261) and contact with skin (P264) .
  • Storage : Store in airtight containers at -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the methylsulfonyl group .
  • Disposal : Follow hazardous waste guidelines (e.g., incineration) to mitigate environmental risks (H410) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Substituent Modification : Replace the methylsulfonyl group with bioisosteres (e.g., sulfonamides) to enhance target binding. Test carboxylic acid derivatives (esters, amides) for improved membrane permeability .
  • Biological Assays : Screen analogs against disease-specific targets (e.g., kinases, GPCRs) using enzyme inhibition assays (IC50_{50}) or cell viability tests (MTT assay) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites, guided by quantum chemical calculations (e.g., DFT) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate compound purity via LC-MS.
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 6-chloroimidazo[1,2-a]pyridine analogs) to identify trends .

Q. How can reaction engineering improve the scalability of its synthesis?

  • Flow Chemistry : Optimize continuous-flow systems for bromination and cyclization steps to enhance yield and reduce side products .
  • Catalyst Screening : Test palladium/ligand combinations (e.g., XPhos) to accelerate carbonylation steps while minimizing metal leaching .
  • Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What advanced analytical techniques characterize its degradation pathways?

  • Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and analyze degradation products via UPLC-QTOF-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with gradient elution to resolve degradation peaks .

Methodological Guidance

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) and consult computational models to reconcile discrepancies .
  • Experimental Design : Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., solvent selection, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.